molecular formula C21H22N4O B12146876 2-methyl-N-[4-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)phenyl]benzamide

2-methyl-N-[4-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)phenyl]benzamide

Cat. No.: B12146876
M. Wt: 346.4 g/mol
InChI Key: HNPZTKSXABCZII-UHFFFAOYSA-N
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Description

2-Methyl-N-[4-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)phenyl]benzamide is a heterocyclic compound featuring a benzamide core linked to a phenyl-triazoloazepine scaffold. The 2-methyl substituent on the benzamide moiety distinguishes it structurally and pharmacologically from related derivatives. The triazoloazepine ring system is a critical pharmacophore, contributing to interactions with biological targets such as enzymes or receptors involved in analgesia and inflammation .

Properties

Molecular Formula

C21H22N4O

Molecular Weight

346.4 g/mol

IUPAC Name

2-methyl-N-[4-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)phenyl]benzamide

InChI

InChI=1S/C21H22N4O/c1-15-7-4-5-8-18(15)21(26)22-17-12-10-16(11-13-17)20-24-23-19-9-3-2-6-14-25(19)20/h4-5,7-8,10-13H,2-3,6,9,14H2,1H3,(H,22,26)

InChI Key

HNPZTKSXABCZII-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)C3=NN=C4N3CCCCC4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-N-[4-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)phenyl]benzamide typically involves multi-step organic reactionsThe reaction conditions often involve the use of solvents like dichloromethane and catalysts such as triethylamine .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

2-methyl-N-[4-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)phenyl]benzamide undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds containing the triazole ring exhibit significant antimicrobial properties. The presence of the triazolo[4,3-a]azepine moiety in 2-methyl-N-[4-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)phenyl]benzamide suggests potential efficacy against various bacterial strains. Studies have shown that similar triazole derivatives possess antibacterial and antifungal activities .

Anti-inflammatory Effects

Compounds with triazole structures have been investigated for their anti-inflammatory properties. The mechanism often involves the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). This compound may similarly modulate inflammatory pathways, making it a candidate for treating inflammatory diseases .

CNS Activity

The structural characteristics of 2-methyl-N-[4-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)phenyl]benzamide suggest it could interact with neurotransmitter systems. Literature indicates that related compounds can act as anxiolytics or antidepressants by modulating serotonergic pathways . This opens avenues for exploring its use in neuropharmacology.

Table 1: Summary of Biological Activities

Activity TypeMechanism of ActionReference
AntimicrobialInhibition of bacterial growth
Anti-inflammatoryModulation of cytokine levels
CNS ActivityInteraction with serotonin receptors

Mechanism of Action

The mechanism of action of 2-methyl-N-[4-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)phenyl]benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

N-[4-(6,7,8,9-Tetrahydro-5H-[1,2,4]Triazolo[4,3-a]Azepin-3-yl)Phenyl]-1H-Benzotriazole-5-Carboxamide

  • Molecular Formula : C₂₀H₁₉N₇O
  • Molecular Weight : 373.42 g/mol
  • Key Differences : Replaces the benzamide group with a benzotriazole-5-carboxamide, introducing an additional nitrogen atom in the heterocyclic ring.
  • However, increased polarity from the triazole could reduce membrane permeability compared to the methyl-benzamide derivative .

3-Bromo-4-Ethoxy-5-Methoxy-N-[4-(6,7,8,9-Tetrahydro-5H-[1,2,4]Triazolo[4,3-a]Azepin-3-yl)Phenyl]Benzamide

  • Key Differences : Features bromo, ethoxy, and methoxy substituents on the benzamide ring.
  • Implications : The electron-withdrawing bromo group and bulky alkoxy substituents may alter electronic distribution and steric hindrance, affecting solubility and metabolic stability. Such modifications are often employed to tune pharmacokinetic profiles .

Pharmacological Activity Comparisons

Analgesic and Anti-Inflammatory Derivatives

  • Acrylonitrile Derivatives (e.g., 3-(4-Hydroxyphenyl)-2-(Triazoloazepine)Acrylonitrile):

    • Activity : Demonstrated superior analgesic efficacy in thermal and chemical pain models, attributed to the electron-deficient nitrile group enhancing hydrogen bonding with cyclooxygenase (COX) active sites .
    • Comparison : The target compound’s 2-methyl group likely confers milder COX inhibition but improved metabolic stability compared to the polar nitrile group.
  • Thiazol-2-ylidene Derivatives :

    • Activity : Showed potent analgesia via dual COX and prostaglandin synthesis inhibition. The thiazole ring enhances rigidity, possibly improving target selectivity .

Antimicrobial Activity

  • 3-Arylaminomethyl-Triazoloazepinium Bromides: Activity: Active against C. albicans and S. aureus, with one derivative surpassing Cefixime in efficacy. The quaternary ammonium group and aryl substituents likely disrupt microbial membranes .

Quantitative Comparison of Key Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Primary Activity
2-Methyl-N-[4-(Triazoloazepine)Phenyl]Benzamide (Target) C₂₀H₁₉N₅O ~353.4 2-Methylbenzamide Analgesic/Anti-inflammatory
N-[4-(Triazoloazepine)Phenyl]-1H-Benzotriazole-5-Carboxamide C₂₀H₁₉N₇O 373.42 Benzotriazole-5-carboxamide Not specified (Structural analog)
3-Bromo-4-Ethoxy-5-Methoxy-N-[4-(Triazoloazepine)Phenyl]Benzamide C₂₃H₂₄BrN₅O₃ ~522.4 Bromo, Ethoxy, Methoxy Not specified (PK/PD tuning)
3-(4-Hydroxyphenyl)-2-(Triazoloazepine)Acrylonitrile C₁₉H₁₇N₅O 331.4 Acrylonitrile, 4-Hydroxyphenyl High analgesic activity
3-[(4-Bromophenylamino)-Methyl]-Triazoloazepinium Bromide C₂₀H₂₂Br₂N₆O 538.2 Quaternary ammonium, Bromophenyl Antimicrobial

Biological Activity

2-methyl-N-[4-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)phenyl]benzamide is a complex organic compound with the molecular formula C15H20N4. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications.

The synthesis of this compound typically involves the cyclization of appropriate precursors under controlled conditions. The reaction often includes aniline derivatives and triazoloazepine intermediates in the presence of catalysts and solvents. The resulting compound exhibits unique chemical properties due to the combination of triazoloazepine and aniline moieties.

Property Description
Molecular FormulaC15H20N4
Molecular Weight256.35 g/mol
IUPAC Name2-methyl-N-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)aniline
InChI KeyQXPOSYFPGYAEHW-UHFFFAOYSA-N

Antimicrobial Activity

Recent studies have demonstrated that derivatives of compounds related to 2-methyl-N-[4-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)phenyl]benzamide exhibit significant antimicrobial properties. For instance:

  • Minimum Inhibitory Concentration (MIC) : The MIC values for various derivatives against strains of Staphylococcus aureus and Candida albicans ranged from 6.2 to 25.0 mg/mL. In comparison to standard antibiotics like Linezolid and Fluconazole, these compounds showed comparable or enhanced activity against certain pathogens .

Anticancer Activity

The anticancer potential of this compound has also been explored. Research indicates that triazoloazepine derivatives can induce apoptosis in cancer cells by modulating key signaling pathways:

  • Mechanism of Action : Compounds similar to 2-methyl-N-[4-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)phenyl]benzamide have been shown to affect the expression of pro-apoptotic and anti-apoptotic genes such as Bax and Bcl2. For example:
    • Treatment with specific derivatives resulted in increased Bax expression (p < 0.001) and decreased Bcl2 expression (p < 0.05), leading to enhanced apoptosis in breast cancer cell lines .

Analgesic and Anti-inflammatory Properties

Emerging research suggests that triazoloazepine hybrids may also possess analgesic and anti-inflammatory properties comparable to established non-steroidal anti-inflammatory drugs (NSAIDs). These compounds were evaluated in vivo using models like the "hot-plate" test and acetic acid-induced writhing test .

Case Studies and Research Findings

  • Study on Antimicrobial Activity :
    • A study focused on synthesizing various derivatives of triazoloazepines found significant antimicrobial activity against both gram-positive and gram-negative bacteria. The most active derivative exhibited an MIC of 50 mg/mL against certain strains .
  • Anticancer Mechanism Investigation :
    • Research involving breast cancer cell lines demonstrated that specific compounds could induce cell cycle arrest at the G2/M phase and promote caspase activation indicative of apoptosis .

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